molecular formula C19H15F3N2O2 B12126750 2-(o-tolyloxy)-N-(7-(trifluoromethyl)quinolin-4-yl)acetamide

2-(o-tolyloxy)-N-(7-(trifluoromethyl)quinolin-4-yl)acetamide

Cat. No.: B12126750
M. Wt: 360.3 g/mol
InChI Key: JENHTRLSPIMMOL-UHFFFAOYSA-N
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Description

2-(o-tolyloxy)-N-(7-(trifluoromethyl)quinolin-4-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a quinoline ring substituted with a trifluoromethyl group and an o-tolyloxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(o-tolyloxy)-N-(7-(trifluoromethyl)quinolin-4-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of an acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Attachment of the o-Tolyloxy Group: The o-tolyloxy group can be introduced through an etherification reaction using o-cresol and an appropriate alkylating agent.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group on the quinoline ring with an acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(o-tolyloxy)-N-(7-(trifluoromethyl)quinolin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring or the acetamide moiety.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or amines.

    Substitution: Substituted quinoline derivatives.

Scientific Research Applications

2-(o-tolyloxy)-N-(7-(trifluoromethyl)quinolin-4-yl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents.

    Pharmaceuticals: The compound is explored for its potential use in drug formulations and as a lead compound for the development of new therapeutic agents.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(o-tolyloxy)-N-(7-(trifluoromethyl)quinolin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interaction with Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    Interference with DNA/RNA: Interacting with nucleic acids to inhibit replication or transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2-(o-tolyloxy)-N-(7-(trifluoromethyl)quinolin-4-yl)acetamide: can be compared with other quinoline derivatives such as:

Uniqueness

    This compound: is unique due to the presence of both the trifluoromethyl and o-tolyloxy groups, which may confer distinct pharmacological and physicochemical properties compared to other quinoline derivatives.

Properties

Molecular Formula

C19H15F3N2O2

Molecular Weight

360.3 g/mol

IUPAC Name

2-(2-methylphenoxy)-N-[7-(trifluoromethyl)quinolin-4-yl]acetamide

InChI

InChI=1S/C19H15F3N2O2/c1-12-4-2-3-5-17(12)26-11-18(25)24-15-8-9-23-16-10-13(19(20,21)22)6-7-14(15)16/h2-10H,11H2,1H3,(H,23,24,25)

InChI Key

JENHTRLSPIMMOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=C3C=CC(=CC3=NC=C2)C(F)(F)F

Origin of Product

United States

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